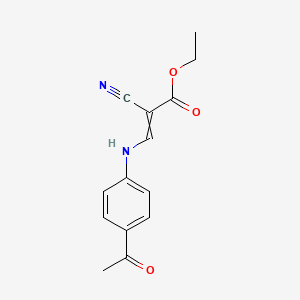

ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

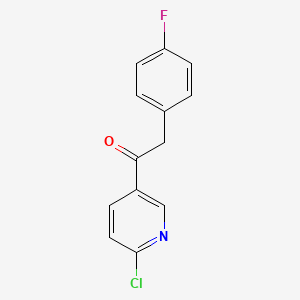

Ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate, also known as ethyl 2-cyano-3-(4-acetylanilino)-2-propenoate, is a chemical compound with a molecular formula of C14H13N2O3. It is a yellowish powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been the subject of scientific research due to its potential applications in the field of medicine, particularly in the development of new drugs.

Scientific Research Applications

Synthesis Methods

Ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate and similar compounds have been synthesized through various chemical reactions. One method involves the addition of acetanilides to ethyl propiolate, facilitated by triphenylphosphine, to produce α-substituted alkyl acrylates and β-substituted isomers with (E) geometry (Yavari et al., 2007).

Crystal Packing and Interactions

The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, a related compound, has been studied, revealing the involvement of N⋯π and O⋯π interactions rather than direct hydrogen bonding (Zhang et al., 2011).

Antibacterial Properties

New tetrazole derivatives synthesized from reactions involving ethyl cyanoacetate, a component of this compound, exhibited significant antibacterial activities. This suggests potential applications in the development of new antimicrobial agents (Mulwad et al., 2008).

Spectroscopic Applications

A study on the polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester, a structurally similar compound, showed significant shifts in the vibration and Raman spectrum due to conformational differences, indicating potential applications in spectroscopic analysis (Todori et al., 1994).

Chemical Synthesis and Reactions

Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates have been prepared through Knoevenagel reaction and used in Diels–Alder cycloaddition reactions, which are crucial in the synthesis of various organic compounds (Goumont et al., 1999). Additionally, ethyl (E)-3-(4-methoxyphenyl)propenoate, isolated from Vietnamese plant Kaempferia galanga L., was confirmed to have a trans configuration through X-ray investigation, demonstrating the compound's relevance in chemical analysis (Luger et al., 1996).

properties

IUPAC Name |

ethyl 3-(4-acetylanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(8-15)9-16-13-6-4-11(5-7-13)10(2)17/h4-7,9,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWURFDYJIVPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

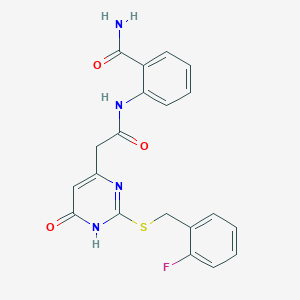

![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)

![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)

![N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

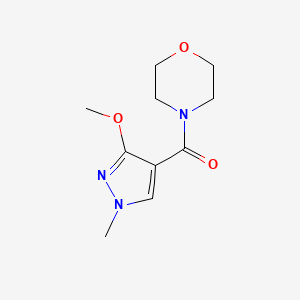

![1-(2-Methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B2597124.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)

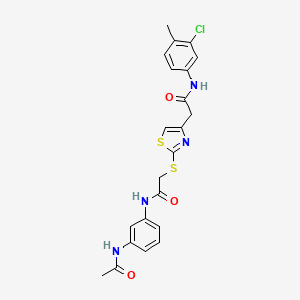

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)

![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)